molecular formula C14H17NO B1315929 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one CAS No. 83507-33-9

3-Benzyl-3-azabicyclo[3.2.1]octan-8-one

Cat. No. B1315929
CAS RN: 83507-33-9
M. Wt: 215.29 g/mol
InChI Key: DCDAOVIVXGHHHU-UHFFFAOYSA-N
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Description

“3-Benzyl-3-azabicyclo[3.2.1]octan-8-one” is a chemical compound with the molecular formula C14H17NO . It has a molecular weight of 215.29100 . This compound is a part of the family of tropane alkaloids, which are known for their wide array of interesting biological activities .


Synthesis Analysis

The synthesis of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of “3-Benzyl-3-azabicyclo[3.2.1]octan-8-one”, has been a subject of research for many years . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular structure of “3-Benzyl-3-azabicyclo[3.2.1]octan-8-one” is represented by the formula C14H17NO . The InChI code for this compound is 1S/C14H17NO/c16-14-12-6-7-13(14)10-15(9-12)8-11-4-2-1-3-5-11 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Benzyl-3-azabicyclo[3.2.1]octan-8-one” include a density of 1.14g/cm3, a boiling point of 342.9°C at 760 mmHg, and a flash point of 151°C .

Scientific Research Applications

Synthesis and Structural Studies

A series of derivatives of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one have been synthesized and studied, providing insights into their structural and conformational characteristics. For instance, the synthesis of 8-β-alcoxycarbonyl-8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octane derivatives has been achieved, with detailed studies involving IR, 1H, and 13C NMR spectroscopy (Diez et al., 1991). Additionally, research has focused on the relative and absolute configurations of various isomeric 8-benzyl-2-[(4-bromophenyl)(hydroxy)methyl]-8-azabicyclo[3.2.1]octan-3-ones, employing crystallography to determine their molecular structures and conformations (Brzezinski et al., 2013).

Conformational Analysis

Conformational studies of N-substituted 8-azabicyclo[3.2.1]octan-3-ones revealed that these ketones typically adopt a chair-envelope conformation. This research enhances the understanding of the molecular behavior of these compounds, particularly in solution (Arias et al., 1986).

Synthesis Methodologies

Innovative synthetic methods for creating 2-substituted 8-azabicyclo[3.2.1]octan-3-ones have been explored, contributing to the field of organic chemistry and medicinal research. These include approaches using aqueous NaOH solutions of varying concentrations, highlighting the versatility and potential of these compounds in synthetic chemistry (Jung et al., 2006).

Pharmacological Studies

Although excluded from the initial request, it's noteworthy that there has been significant research into the pharmacological properties of derivatives of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one, particularly in exploring their potential as neurokinin (NK1) antagonists, which could imply broader therapeutic applications (Huscroft et al., 2006).

Safety And Hazards

The safety data sheet for a similar compound, “8-Benzyl-8-azabicyclo[3.2.1]octan-3-endo-ol”, indicates that it is considered hazardous. It can cause severe skin burns and eye damage, and it is harmful if swallowed . It may also cause respiratory irritation .

properties

IUPAC Name

3-benzyl-3-azabicyclo[3.2.1]octan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c16-14-12-6-7-13(14)10-15(9-12)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDAOVIVXGHHHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1C2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20576131
Record name 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-3-azabicyclo[3.2.1]octan-8-one

CAS RN

83507-33-9
Record name 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of benzylamine (127.4 g, 1.19 mol) in methanol (125 mL) was added dropwise over 3 h to a refluxing solution of cyclopentanone (100 g, 1.19 mol), paraformaldehyde (107 g, 3.57 mol), and glacial acetic acid (71.4 g, 1.19 mol) in methanol (600 mL) under nitrogen. After 1 h at reflux, the brown mixture was stirred overnight at 25° C. and concentrated in vacuo. The resulting oil was diluted with water (200 mL) and basified with 6 N NaOH (200 mL). The aqueous solution was extracted with dichloromethane (3×400 mL). The combined organic extracts were dried (Na2SO4), and concentrated in vacuo. The residue was chromatographed, eluting with ethyl acetate: dichloromethane (1:35), to afford 47.6 g (19%) of the sub-title compound as a yellow oil.
Quantity
127.4 g
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reactant
Reaction Step One
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100 g
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107 g
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reactant
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71.4 g
Type
reactant
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125 mL
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solvent
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Quantity
600 mL
Type
solvent
Reaction Step One
Yield
19%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

3-Benzyl-8,8-dimethoxy-3-aza-bicyclo[3.2.1]octane (50.4 g, 0.19 mol) and 3N HCl (500 mL) were heated to reflux 4 h (or until judged complete by TLC). Upon cooling to room temperature, the aqueous solution containing product was washed with ether (2×200 mL) then back extracted from the ether layer with 1N HCl (100 mL). The combined aqueous layers were made alkaline with NaOH (˜50 g) in water (500 mL). The product was extracted with EtOAc (3×300 mL), washed with saturated aqueous NaCl solution (1×200 mL), dried over Na2SO4, filtered through a pad of silica (5×4 in), rinsed with 100% EtOAc, and concentrated to a brown liquid (42.0 g, 100%). (TLC 30% EtOAc/hexanes Rf 0.55); 1H NMR (400 MHz, CDCl3) δ 7.37–7.24 (5H), 3.59 (s, 2H), 2.98 (ddd, J=9.5, 4.2, 2.1 Hz, 2H), 2.54 (d, J=10.8 Hz, 2H), 2.16 (brs, 2H), 2.06 (dd, J=12.4, 4.8 Hz, 2H), 1.85 (m, 2H); APCI MS m/z 216.3 (M+1)+.
Quantity
50.4 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of benzylamine (21.85 ml, 200 mmol) in tert-butanol (48 ml) was added paraformaldehyde (12 g, 400 mmol), conc. HCl (18 ml, 220 mmol) and cyclopentanone (46 ml, 520 mmol) and the resulting mixture heated at 800° C. for 3 h. The mixture was cooled and diluted with water (200 ml) and extracted with EtOAc (3×200 ml); combined organic layers discarded and remaining aqueous layer evaporated. The residue dissolved in acetic acid (200 ml) and added over 1 h to a mixture of paraformaldehyde (12 g, 400 mmol) and cone. HCl (16.4 ml, 200 mmol) in acetic acid (200 ml) heated at 95° C. After complete addition mixture continued heating at 95° C. for 1 h then cooled to RT and evaporated. The residue was partitioned between EtOAc and sat. NaHCO3, the organic layer washed with sat. NaCl, dried over MgSO4, filtered and evaporated. The residue was purified by MPLC (Biotage Horizon: FLASH 65i) eluent: 100% Hexanes (450 ml), gradient rising from 100% Hexanes to 25% EtOAc in Hexanes (1500 ml), then 25% EtOAc in Hexanes (1000 ml), to afford the title compound 19 g (44%) as a clear oil. 1H NMR (CDCl3): 1.88 (m, 2H), 2.07 (m, 2H), 2.18 (s, 2H), 2.56 (d, J 10.0 Hz, 2H), 2.99 (m, 2H), 3.61 (d, J 2.0 Hz, 2H), 7.29 (m, 1H), 7.35 (m, 4H).
Quantity
21.85 mL
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Name
Quantity
16.4 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
44%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Benzyl-3-azabicyclo[3.2.1]octan-8-one
Reactant of Route 2
3-Benzyl-3-azabicyclo[3.2.1]octan-8-one
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Reactant of Route 6
3-Benzyl-3-azabicyclo[3.2.1]octan-8-one

Citations

For This Compound
1
Citations
AP Mityuk, AV Denisenko, OP Dacenko… - …, 2010 - thieme-connect.com
Chlorotrimethylsilane-promoted double Mannich annulation of ketones using N, N-bis (methoxymethyl) benzylamine has been explored. It has been shown that the structure of the …
Number of citations: 10 www.thieme-connect.com

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